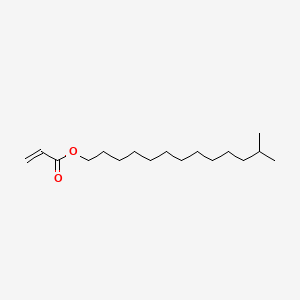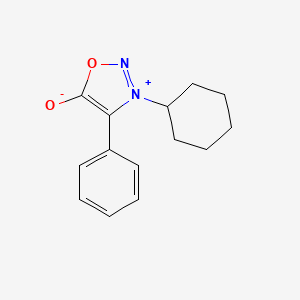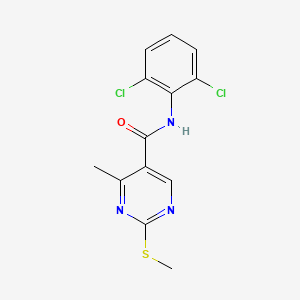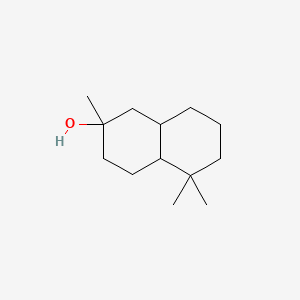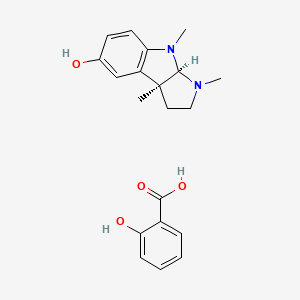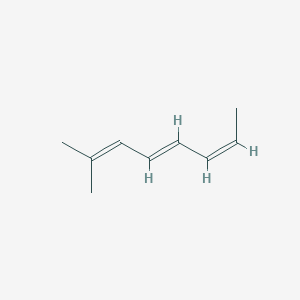
2-Methyl-2,4,6-octatriene, (4E,6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4,6-octatriene, (4E,6Z)-, also known by its identifier 861T0SZQ3S, is an organic compound with the molecular formula C9H14. It is characterized by its unique structure, which includes two E/Z centers and no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6Z)- typically involves the use of alkenes and alkynes as starting materials. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the formation of the triene structure. The reaction is carried out under controlled temperatures and pressures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to ensure the efficient production of 2-Methyl-2,4,6-octatriene, (4E,6Z)- .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6-octatriene, (4E,6Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2-Methyl-2,4,6-octatriene, (4E,6Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- (4Z,6z)-2,6-dimethyl-2,4,6-octatriene
- (4Z,6e)-2,6-dimethyl-2,4,6-octatriene
Uniqueness
2-Methyl-2,4,6-octatriene, (4E,6Z)- is unique due to its specific E/Z configuration and lack of defined stereocenters. This configuration imparts distinct chemical and physical properties, making it valuable in various applications where precise stereochemistry is crucial .
Properties
CAS No. |
78371-51-4 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(4E,6Z)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4-,7-6+ |
InChI Key |
AHXXJOUHGBPWGW-SCFJQAPRSA-N |
Isomeric SMILES |
C/C=C\C=C\C=C(C)C |
Canonical SMILES |
CC=CC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


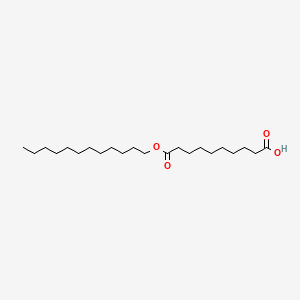
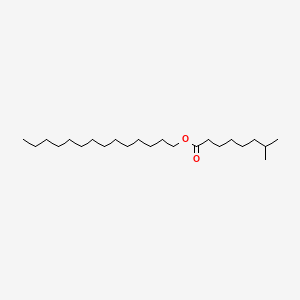

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
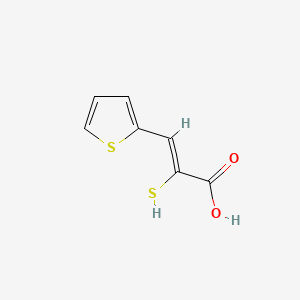

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)


